2-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine 2-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine
Brand Name: Vulcanchem
CAS No.: 878733-56-3
VCID: VC8145994
InChI: InChI=1S/C14H22N2O/c1-12-6-8-16(9-7-12)10-11-17-14-5-3-2-4-13(14)15/h2-5,12H,6-11,15H2,1H3
SMILES: CC1CCN(CC1)CCOC2=CC=CC=C2N
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol

2-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine

CAS No.: 878733-56-3

Cat. No.: VC8145994

Molecular Formula: C14H22N2O

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine - 878733-56-3

Specification

CAS No. 878733-56-3
Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
IUPAC Name 2-[2-(4-methylpiperidin-1-yl)ethoxy]aniline
Standard InChI InChI=1S/C14H22N2O/c1-12-6-8-16(9-7-12)10-11-17-14-5-3-2-4-13(14)15/h2-5,12H,6-11,15H2,1H3
Standard InChI Key AAYQXWBMTDLAHL-UHFFFAOYSA-N
SMILES CC1CCN(CC1)CCOC2=CC=CC=C2N
Canonical SMILES CC1CCN(CC1)CCOC2=CC=CC=C2N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine consists of an aniline core substituted at the ortho position with an ethoxy group, which is further linked to a 4-methylpiperidine moiety. The piperidine ring, a six-membered heterocycle with one nitrogen atom, adopts a chair conformation, while the ethoxy spacer enhances molecular flexibility . This configuration enables interactions with biological targets such as G-protein-coupled receptors (GPCRs) and enzymes, a feature common to piperidine derivatives .

Physicochemical Characteristics

Key physicochemical parameters, primarily derived from computational predictions and structural analogs, include:

PropertyValueSource
Molecular Weight234.34 g/mol
Boiling Point319.2 ± 25.0 °C (Predicted)
Density1.034 ± 0.06 g/cm³
LogP (Partition Coefficient)2.56
Vapor Pressure0.0 ± 0.9 mmHg at 25°C

The compound’s moderate lipophilicity (LogP = 2.56) suggests favorable membrane permeability, a critical factor in drug design . Its low vapor pressure indicates limited volatility under standard conditions, aligning with trends observed in similar aromatic amines .

Structural Analogs and Comparative Analysis

Key Analogues

Compound NameMolecular FormulaUnique Properties
4-Methyl-2-[2-(1-piperidinyl)ethoxy]anilineC<sub>14</sub>H<sub>22</sub>N<sub>2</sub>OHigher adrenergic receptor affinity
2-(4-Methyl-piperidin-1-yl)-phenylamineC<sub>12</sub>H<sub>18</sub>N<sub>2</sub>Reduced LogP (1.8) enhances solubility
N-[2-(4-Methyl-piperidin-1-yl)phenyl]acetamideC<sub>14</sub>H<sub>20</sub>N<sub>2</sub>OAcetamide group improves metabolic stability

Structure-Activity Relationships (SAR)

  • Piperidine Methylation: 4-Methyl substitution enhances steric hindrance, reducing off-target receptor interactions .

  • Ethoxy Linker Length: Shorter linkers (e.g., ethoxy vs. propoxy) improve binding entropy in hydrophobic pockets .

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